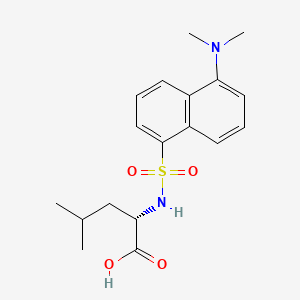
丹西亮氨酸
描述
Dansylleucine, also known as 5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine, is a derivative of the amino acid leucine. It is characterized by the presence of a dansyl group, which is a dimethylaminonaphthalene sulfonyl moiety. This compound is primarily used in biochemical research due to its fluorescent properties, making it useful for labeling and detecting proteins and peptides .
科学研究应用
Dansylleucine has a wide range of applications in scientific research:
Quantification of Amino Acids: It is used in the quantification of amino acids in biological samples through chemical derivatization and liquid chromatography-mass spectrometry (LC-MS).
Peptide Sequence Determination: The fluorescent properties of dansylleucine make it useful in determining peptide sequences, particularly when used in conjunction with techniques like Edman degradation.
Chiral Recognition Studies: Dansylleucine derivatives are employed in chiral recognition studies to understand molecular interactions and dynamics.
Fluorescent Chemosensors: Modified cyclodextrins with dansyl units have been developed as fluorescent chemosensors for detecting volatile organic compounds.
作用机制
Target of Action
Dansylleucine, also known as Dansyl-L-Leucine, is a derivative of the amino acid leucine It’s known that leucine interacts with the l-type amino acid transporter (lat1) .
Mode of Action
It’s known that the acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . This suggests that Dansylleucine might interact with these transporters, altering the uptake and distribution of the compound within cells .
Biochemical Pathways
Leucine is known to be involved in protein synthesis and degradation, signal transduction, and regulation of insulin
Pharmacokinetics
It’s suggested that n-acetyl-l-leucine, a similar compound, enters metabolic pathways, and its effects are mediated via its metabolic products . This suggests that pharmacokinetic factors may play a major role in the mechanism of action and efficacy of Dansylleucine .
Result of Action
Leucine is known to stimulate protein synthesis, influence energy metabolism, and regulate blood sugar levels
生化分析
Biochemical Properties
Dansylleucine plays a significant role in biochemical reactions. It reacts with the free amino groups of peptides and proteins . This reaction is facilitated by the reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) . The resulting dansyl derivative of the N-terminal amino acid is resistant to acid hydrolysis . This property of Dansylleucine has found considerable use in peptide sequence determination .
Cellular Effects
The cellular effects of Dansylleucine are primarily related to its role in protein identification and sequencing . By reacting with free amino groups in peptides and proteins, Dansylleucine aids in the identification of these biomolecules
Molecular Mechanism
The molecular mechanism of Dansylleucine involves its reaction with free amino groups in peptides and proteins . Dansylleucine, when reacted with DNS-Cl, forms a dansyl derivative of the N-terminal amino acid . This derivative is resistant to acid hydrolysis, which allows for the identification and sequencing of peptides and proteins .
Metabolic Pathways
Dansylleucine is involved in the metabolic pathway related to protein identification and sequencing . It reacts with free amino groups in peptides and proteins, forming a dansyl derivative of the N-terminal amino acid
准备方法
Synthetic Routes and Reaction Conditions: Dansylleucine is synthesized through the reaction of leucine with dansyl chloride. The process involves the following steps:
Activation of Leucine: Leucine is first activated by converting it into its ester form using an appropriate alcohol and acid catalyst.
Reaction with Dansyl Chloride: The activated leucine ester is then reacted with dansyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like acetone or dichloromethane.
Purification: The resulting dansylleucine is purified using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods: While the industrial production methods for dansylleucine are not extensively documented, the process generally follows similar steps as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques .
化学反应分析
Types of Reactions: Dansylleucine undergoes several types of chemical reactions, including:
Substitution Reactions: The dansyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Dansyl Chloride: Used for the initial synthesis of dansylleucine.
Bases: Triethylamine or other organic bases are commonly used to facilitate the reaction.
Solvents: Organic solvents like acetone, dichloromethane, and dimethyl sulfoxide are frequently used.
Major Products: The primary product of these reactions is dansylleucine itself, which can be further modified or used as a reagent in other biochemical assays.
相似化合物的比较
Dansylglycine: Another dansylated amino acid used for similar applications.
Dansylalanine: Used in peptide sequencing and fluorescence studies.
Dansylphenylalanine: Employed in chiral recognition and fluorescence assays.
Comparison: Dansylleucine is unique due to its specific interaction with leucine, an essential amino acid. This specificity allows for targeted studies involving leucine and its derivatives. Compared to other dansylated amino acids, dansylleucine offers distinct advantages in studying leucine-related metabolic pathways and protein interactions .
属性
IUPAC Name |
(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4/h5-10,12,15,19H,11H2,1-4H3,(H,21,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMQRPDOXIPUFG-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149092 | |
| Record name | Dansylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100-22-7 | |
| Record name | Dansyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1100-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dansylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001100227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dansylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




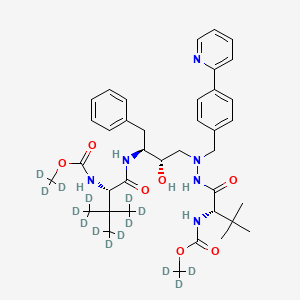
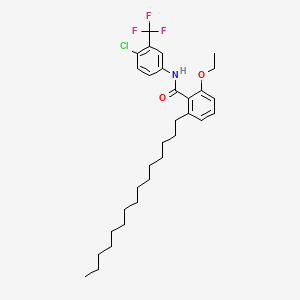
![1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[(3S,5S)-5-[(1E)-3-[(methylsulfonyl)amino]-1-propen-1-yl]-3-pyrrolidinyl]thio]-7-oxo-,(4R,5S,6S)-](/img/structure/B1669725.png)
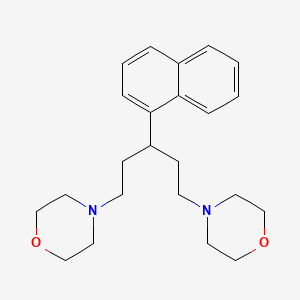

![N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide](/img/structure/B1669729.png)
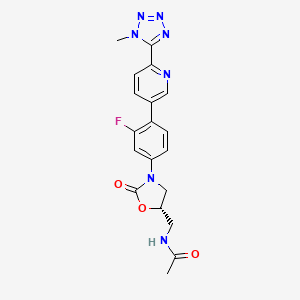
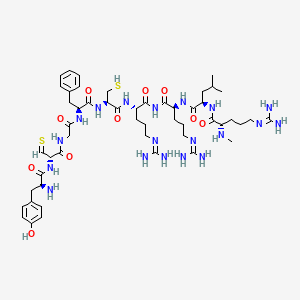
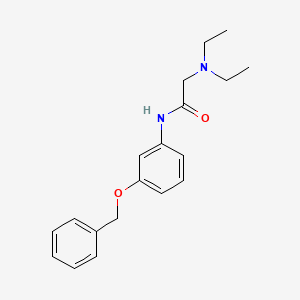
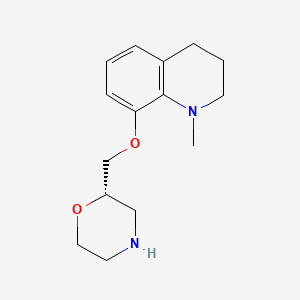

![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B1669742.png)
